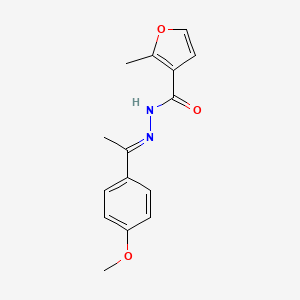![molecular formula C14H12F3NO2S B15081246 N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide CAS No. 874813-22-6](/img/structure/B15081246.png)
N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide: is an organic compound with the molecular formula C14H12F3NO2S. It is characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
Chemistry: N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, while the sulfonamide group can enhance binding affinity to biological targets .
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its incorporation into materials can impart desirable properties such as increased durability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl moiety but lacks the sulfonamide group.
N-(4-Trifluoromethylbenzyl)isobutyramide: Similar in structure but with an isobutyramide group instead of a benzenesulfonamide group.
Uniqueness: N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide is unique due to the combination of the trifluoromethyl and sulfonamide groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in the similar compounds listed above .
Properties
CAS No. |
874813-22-6 |
|---|---|
Molecular Formula |
C14H12F3NO2S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-9,18H,10H2 |
InChI Key |
SYZHSBWIEHGZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


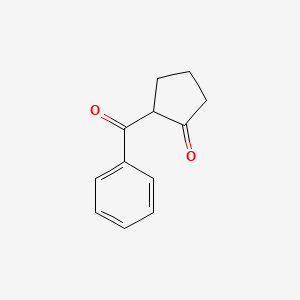
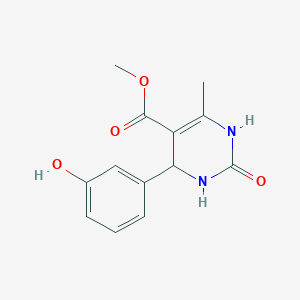
![4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B15081180.png)

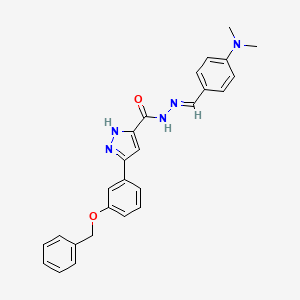
![7,9-Dichloro-5-(2-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B15081203.png)
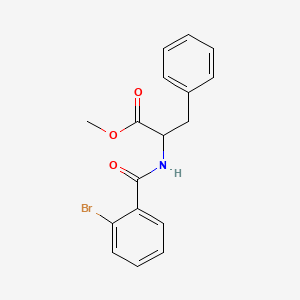
![11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15081211.png)
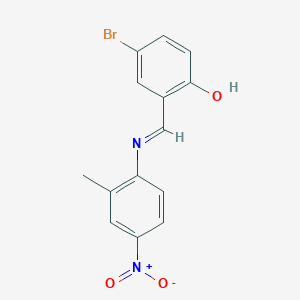
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15081225.png)
![ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15081237.png)

![4-({(E)-[4-((E)-{[4-(Aminosulfonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B15081254.png)
